An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-(trifluoromethyl)aniline
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and applications of 3-Bromo-5-(trifluoromethyl)aniline. This key fluorinated intermediate is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.
Core Chemical and Physical Properties
3-Bromo-5-(trifluoromethyl)aniline, with the CAS number 54962-75-3, is a substituted aniline (B41778) that serves as a crucial building block in organic synthesis.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the aniline ring provides two distinct points for chemical modification, making it a versatile reagent in the construction of complex molecules.[3]
Physical and Chemical Property Data
The following table summarizes the key physical and chemical properties of 3-Bromo-5-(trifluoromethyl)aniline.
| Property | Value | Source(s) |
| Molecular Formula | C7H5BrF3N | [2] |
| Molecular Weight | 240.02 g/mol | [2] |
| IUPAC Name | 3-bromo-5-(trifluoromethyl)aniline | [2] |
| CAS Number | 54962-75-3 | [2] |
| Physical State | Liquid | |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Boiling Point | 223 °C | |
| Flash Point | 107 °C | |
| Density | 1.71 g/cm³ | Thermo Scientific |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromo-5-(trifluoromethyl)aniline. The following tables summarize the available spectral data.
NMR Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | m | 1H | Aromatic CH |
| ~7.0 | m | 1H | Aromatic CH |
| ~6.8 | m | 1H | Aromatic CH |
| ~3.9 | br s | 2H | NH₂ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-NH₂ |
| ~132 (q) | C-CF₃ |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~122 | C-Br |
| ~120 | Aromatic CH |
| ~116 | Aromatic CH |
| ~112 | Aromatic CH |
Mass Spectrometry
The mass spectrum of 3-Bromo-5-(trifluoromethyl)aniline is characterized by the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Interpretation |
| 239/241 | [M]⁺ molecular ion peak |
| 160 | [M-Br]⁺ |
| 145 | [M-Br-NH]⁺ |
The fragmentation pattern likely involves the loss of the bromine atom followed by other characteristic losses.[4]
Infrared (IR) and Raman Spectroscopy
| Technique | Key Absorptions (cm⁻¹) | Source |
| FT-IR (Neat) | N-H stretching, C-F stretching, C-Br stretching | [2] |
| FT-Raman | Data available | [5] |
Experimental Protocols
Synthesis of 3-Bromo-5-(trifluoromethyl)aniline
A common synthetic route starts from 4-bromo-2-trifluorotoluene and proceeds through a series of conventional organic reactions.[6]
Experimental Procedure (Illustrative) :
-
Step 1: Acetylation: 4-Bromo-2-trifluorotoluene is acetylated using a suitable acetylating agent to protect the subsequent nitration step.
-
Step 2: Nitration: The acetylated intermediate is nitrated using a mixture of nitric acid and sulfuric acid.[3]
-
Step 3: Deacetylation: The acetyl group is removed under acidic or basic conditions.
-
Step 4: Deamination: The amino group at the 2-position is removed via a Sandmeyer-type reaction.
-
Step 5: Reduction: The nitro group is reduced to an amine using a reducing agent such as iron in acetic acid to yield the final product.[6]
Use in Synthesis: Preparation of a Nilotinib Intermediate
3-Bromo-5-(trifluoromethyl)aniline is a key starting material for the synthesis of the tyrosine kinase inhibitor Nilotinib.[1][7] The first step involves a coupling reaction with 4-methylimidazole.[1]
Experimental Protocol:
-
Combine 3-bromo-5-trifluoromethylaniline, 4-methylimidazole, a base such as sodium hydroxide, and a water-absorbing agent in a suitable solvent.[1][7]
-
Heat the reaction mixture, typically for an extended period (e.g., 19-72 hours), monitoring the reaction progress by HPLC by observing the consumption of the starting aniline.[1]
-
Upon completion, cool the reaction mixture.
-
The product, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)-benzeneamine, can then be isolated and purified.[1]
Impurity Profiling by UHPLC
The purity of 3-Bromo-5-(trifluoromethyl)aniline is critical for its use in pharmaceutical synthesis. A study by Harča et al. outlines a detailed method for impurity identification.[4]
UHPLC Method Parameters:
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm i.d., 1.7 µm particle size)
-
Mobile Phase A: Water/acetonitrile (95:5, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient is used to separate impurities.
-
Column Temperature: 60 °C
-
Autosampler Temperature: 10 °C
-
Detection: UV at 224 nm
This method was used to identify several di-bromo derivatives of 3-(trifluoromethyl)aniline (B124266) as impurities.[4]
Applications in Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] 3-Bromo-5-(trifluoromethyl)aniline is a valuable building block for introducing this moiety into drug candidates.
Its most notable application is in the synthesis of kinase inhibitors for cancer therapy.[3] As detailed in the experimental section, it is a precursor to Nilotinib, a BCR-ABL kinase inhibitor used to treat chronic myelogenous leukemia (CML).[3] The aniline nitrogen and the bromine atom provide orthogonal handles for the sequential construction of the final drug molecule.
Safety and Handling
3-Bromo-5-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 2. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | Benchchem [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. spectrabase.com [spectrabase.com]
- 6. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
